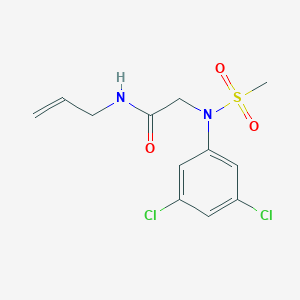
N,3,6,7-tetramethyl-N-(4-pyrimidinylmethyl)-1-benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,3,6,7-tetramethyl-N-(4-pyrimidinylmethyl)-1-benzofuran-2-carboxamide, also known as PNU-74654, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of N,3,6,7-tetramethyl-N-(4-pyrimidinylmethyl)-1-benzofuran-2-carboxamide involves the inhibition of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is involved in DNA repair and cell survival. Inhibition of PARP leads to the accumulation of DNA damage and ultimately cell death in cancer cells. In neurology, inhibition of PARP has been found to have neuroprotective effects by reducing oxidative stress and inflammation.
Biochemical and Physiological Effects:
N,3,6,7-tetramethyl-N-(4-pyrimidinylmethyl)-1-benzofuran-2-carboxamide has been found to have several biochemical and physiological effects. In cancer cells, N,3,6,7-tetramethyl-N-(4-pyrimidinylmethyl)-1-benzofuran-2-carboxamide leads to the accumulation of DNA damage and ultimately cell death. In neurology, N,3,6,7-tetramethyl-N-(4-pyrimidinylmethyl)-1-benzofuran-2-carboxamide reduces oxidative stress and inflammation, leading to neuroprotective effects. In immunology, N,3,6,7-tetramethyl-N-(4-pyrimidinylmethyl)-1-benzofuran-2-carboxamide modulates the immune response by regulating the activity of immune cells.
Advantages and Limitations for Lab Experiments
One of the advantages of N,3,6,7-tetramethyl-N-(4-pyrimidinylmethyl)-1-benzofuran-2-carboxamide is that it has been found to be effective in inhibiting the growth of various cancer cell lines, making it a potential candidate for cancer therapy. However, one of the limitations of N,3,6,7-tetramethyl-N-(4-pyrimidinylmethyl)-1-benzofuran-2-carboxamide is that it has been found to have limited efficacy in some cancer cell lines, indicating that it may not be effective in all types of cancer. Additionally, the mechanism of action of N,3,6,7-tetramethyl-N-(4-pyrimidinylmethyl)-1-benzofuran-2-carboxamide involves the inhibition of PARP, which is involved in DNA repair and cell survival. This raises concerns about potential side effects and toxicity.
Future Directions
There are several future directions related to N,3,6,7-tetramethyl-N-(4-pyrimidinylmethyl)-1-benzofuran-2-carboxamide. One potential direction is the development of N,3,6,7-tetramethyl-N-(4-pyrimidinylmethyl)-1-benzofuran-2-carboxamide derivatives that have improved efficacy and reduced toxicity. Another direction is the investigation of the potential applications of N,3,6,7-tetramethyl-N-(4-pyrimidinylmethyl)-1-benzofuran-2-carboxamide in other scientific fields, such as infectious diseases and cardiovascular diseases. Additionally, further research is needed to better understand the mechanism of action of N,3,6,7-tetramethyl-N-(4-pyrimidinylmethyl)-1-benzofuran-2-carboxamide and its potential side effects and toxicity.
Synthesis Methods
The synthesis of N,3,6,7-tetramethyl-N-(4-pyrimidinylmethyl)-1-benzofuran-2-carboxamide involves the reaction of 2,3,6,7-tetramethyl-1-benzofuran-5-carboxylic acid with 4-(chloromethyl)pyrimidine hydrochloride in the presence of triethylamine. The resulting product is then treated with ammonia to obtain N,3,6,7-tetramethyl-N-(4-pyrimidinylmethyl)-1-benzofuran-2-carboxamide in high yield and purity.
Scientific Research Applications
N,3,6,7-tetramethyl-N-(4-pyrimidinylmethyl)-1-benzofuran-2-carboxamide has been found to have potential applications in various scientific fields, including cancer research, neurology, and immunology. In cancer research, N,3,6,7-tetramethyl-N-(4-pyrimidinylmethyl)-1-benzofuran-2-carboxamide has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. In neurology, N,3,6,7-tetramethyl-N-(4-pyrimidinylmethyl)-1-benzofuran-2-carboxamide has been found to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In immunology, N,3,6,7-tetramethyl-N-(4-pyrimidinylmethyl)-1-benzofuran-2-carboxamide has been shown to modulate the immune response and may have potential applications in the treatment of autoimmune diseases.
properties
IUPAC Name |
N,3,6,7-tetramethyl-N-(pyrimidin-4-ylmethyl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-11-5-6-15-13(3)17(23-16(15)12(11)2)18(22)21(4)9-14-7-8-19-10-20-14/h5-8,10H,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRFIYAHBJSTBIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=C(O2)C(=O)N(C)CC3=NC=NC=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
32.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49826358 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[4-(4-chlorophenyl)-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-3-nitrophenyl)acetamide](/img/structure/B4922478.png)
![6-(1-azepanyl)-N-[3-(1H-pyrazol-1-yl)propyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4922487.png)
![2-(2,4-dichlorobenzylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4922503.png)
![5-{[4-bromo-5-(4-morpholinyl)-2-furyl]methylene}-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4922506.png)
![3-[4-(4-morpholinylsulfonyl)phenyl]-5,6-dihydroimidazo[2,1-b][1,3]thiazole hydrobromide](/img/structure/B4922509.png)

![N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-5-cyclopropyl-1,3-oxazole-4-carboxamide](/img/structure/B4922523.png)
![2-[(3-chlorobenzyl)oxy]benzonitrile](/img/structure/B4922531.png)
![4-[1-(4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)-4-piperidinyl]pyridine](/img/structure/B4922539.png)
![1-[(2,5-dimethoxyphenyl)sulfonyl]-N-[4-(trifluoromethyl)phenyl]-4-piperidinecarboxamide](/img/structure/B4922546.png)
![2,6-dimethyl-4-[(5-methyl-3-thienyl)carbonyl]morpholine](/img/structure/B4922550.png)
![3-chloro-N-({[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4922557.png)
![[2-({[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-1,3-thiazol-4-yl]acetic acid](/img/structure/B4922560.png)
